

Characterization of (+-)-Aegeline: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This application note provides a detailed overview and experimental protocols for the structural characterization of **(+)-Aegeline**, a naturally occurring alkaloid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These powerful analytical techniques are indispensable for the unambiguous structural elucidation and purity assessment of natural products in academic research and drug development.

Introduction

(+)-Aegeline, with the systematic IUPAC name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide, is a bioactive compound isolated from various plant species. Its chemical formula is $C_{18}H_{19}NO_3$, and it has a molecular weight of 297.3 g/mol. The structural complexity and potential pharmacological activities of aegeline necessitate precise characterization, for which NMR and mass spectrometry are the gold standard methodologies. This document outlines the key experimental procedures and data interpretation for the comprehensive analysis of **(+)-Aegeline**.

Data Presentation

Quantitative data obtained from NMR and mass spectrometry analyses are summarized in the following tables for clarity and comparative purposes.

Table 1: ^1H NMR Spectral Data of (+-)-Aegeline

Proton (Position)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	7.28	d	8.6
H-3', H-5'	6.88	d	8.6
H-2'', H-6''	7.50-7.40	m	-
H-3'', H-4'', H-5''	7.40-7.30	m	-
H- α	4.85	dd	8.0, 4.0
H- β	3.55-3.45	m	-
H- β'	3.40-3.30	m	-
OCH ₃	3.79	s	-
NH	6.30	t	5.5
OH	2.50	d	3.5
H-7	7.63	d	15.7
H-8	6.45	d	15.7

Solvent: CDCl_3 . Spectrometer frequency: 400 MHz.

Table 2: ^{13}C NMR Spectral Data of (+-)-Aegeline

Carbon (Position)	Chemical Shift (δ , ppm)
C-1'	133.5
C-2', C-6'	127.5
C-3', C-5'	114.0
C-4'	159.2
C-1''	135.0
C-2'', C-6''	128.8
C-3'', C-5''	129.8
C-4''	127.8
C=O	166.5
CH-OH (C- α)	72.5
CH ₂ -NH (C- β)	46.0
OCH ₃	55.3
C-7	141.5
C-8	121.0

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: Mass Spectrometry Fragmentation Data of (+-)-Aegeline

Precursor Ion (m/z)	Fragment Ion (m/z)	Relative Intensity (%)	Proposed Fragment Structure/Loss
298.14 [M+H] ⁺	280.13	15	[M+H - H ₂ O] ⁺
163.08	40	[C ₁₀ H ₁₁ O ₂] ⁺ (p-methoxybenzoyl cation)	
135.08	100	[C ₉ H ₁₁ O] ⁺ (p-methoxystyrene)	
131.05	95	[C ₉ H ₇ O] ⁺ (cinnamoyl cation)	
103.05	75	[C ₈ H ₇] ⁺ (phenylacetylene cation)	
320.12 [M+Na] ⁺	298.14	10	[M+Na - H ₂ O] ⁺
185.09	35	[C ₁₀ H ₁₁ NaO ₂] ⁺	
157.07	80	[C ₉ H ₁₀ NaO] ⁺	

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

- Weigh approximately 5-10 mg of purified **(+)-Aegeline**.
- Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

1.2. ^1H NMR Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Spectral Width: 0-15 ppm
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-32

1.3. ^{13}C NMR Data Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Spectral Width: 0-200 ppm
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)

1.4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually.
- Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicity and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.
- Assign the signals in the ^{13}C NMR spectrum based on chemical shift values and comparison with literature data for similar structures.

Mass Spectrometry (MS)

2.1. Sample Preparation:

- Prepare a stock solution of **(+)-Aegeline** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase solvent.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

- LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL .

2.3. Mass Spectrometry Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: m/z 50-500.

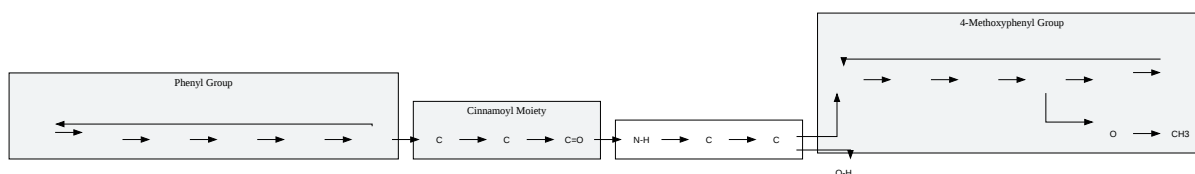
- MS/MS Analysis: Perform fragmentation of the precursor ions ($[M+H]^+$ and $[M+Na]^+$) using collision-induced dissociation (CID) to obtain fragment ion spectra.

2.4. Data Analysis:

- Identify the molecular ion peaks ($[M+H]^+$ at m/z 298.14 and $[M+Na]^+$ at m/z 320.12).
- Analyze the high-resolution mass data to confirm the elemental composition.
- Interpret the MS/MS fragmentation pattern to elucidate the structure of the fragment ions and confirm the connectivity of the molecule.

Mandatory Visualizations

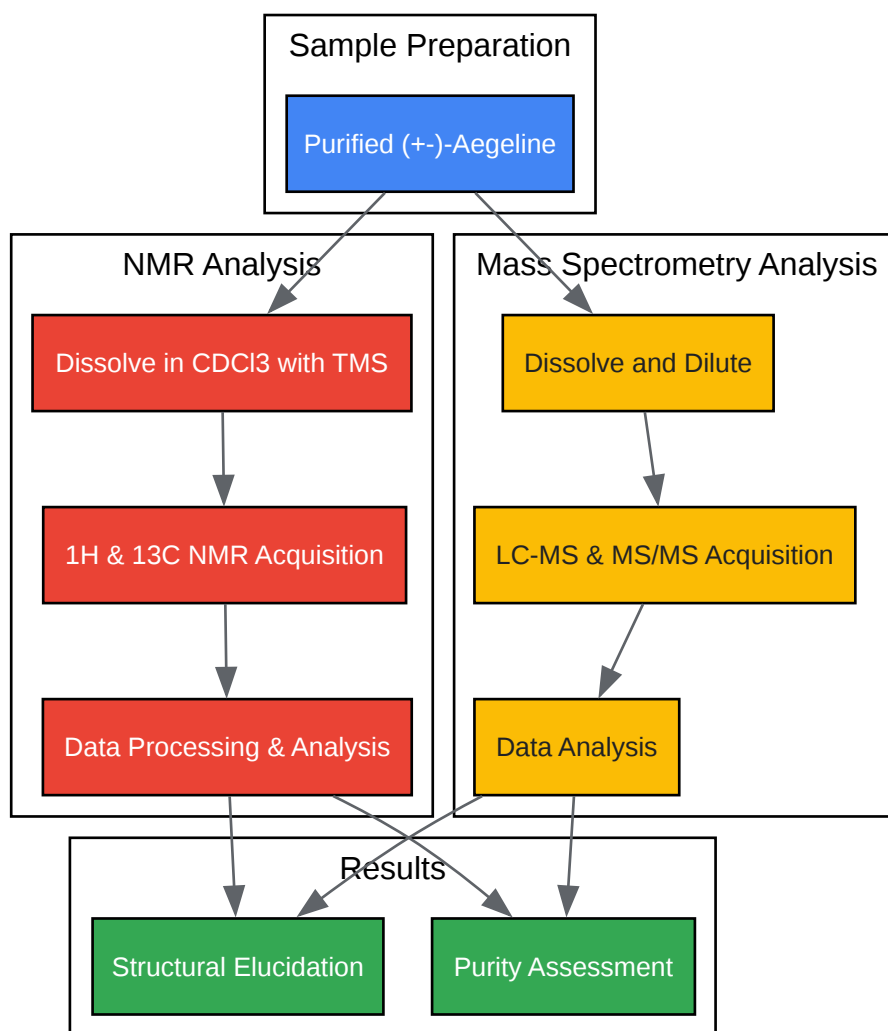
Chemical Structure of (+-)-Aegeline



[Click to download full resolution via product page](#)

Caption: Chemical structure of (+-)-Aegeline.

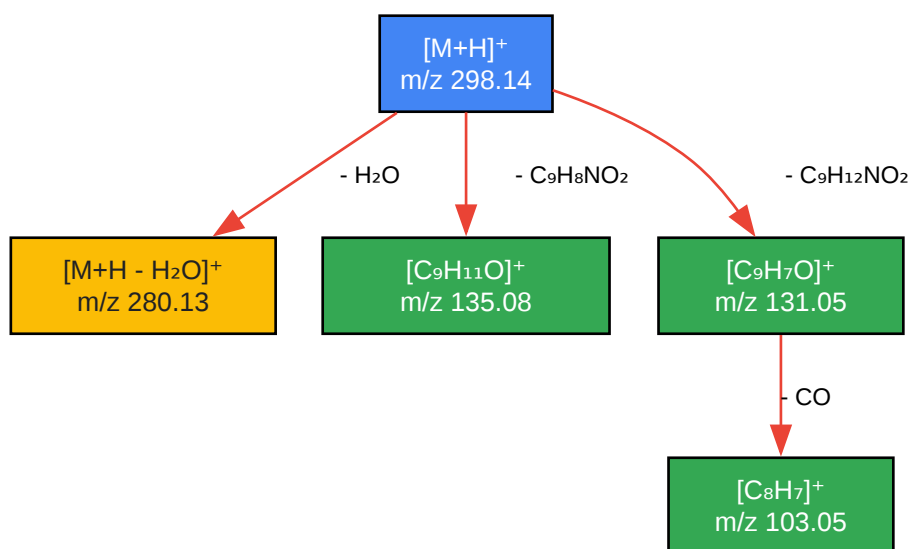
Experimental Workflow for (+-)-Aegeline Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for NMR and MS characterization.

Mass Spectrometry Fragmentation Pathway of (+-)-Aegeline



[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation of Aegeline.

- To cite this document: BenchChem. [Characterization of (+/-)-Aegeline: An Application Note on NMR and Mass Spectrometry Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7765714#nmr-and-mass-spectrometry-for-aegeline-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com